molecular formula C7H5NaO5 B1260803 Sodium 2,4,6-trihydroxybenzoate CAS No. 5214-30-2

Sodium 2,4,6-trihydroxybenzoate

Cat. No.: B1260803
CAS No.: 5214-30-2
M. Wt: 192.1 g/mol
InChI Key: JEBJUZXTDWZHGG-UHFFFAOYSA-M
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Description

Sodium 2,4,6-trihydroxybenzoate is the sodium salt of 2,4,6-trihydroxybenzoic acid (C₇H₅NaO₅), a trihydroxylated benzoic acid derivative. It is structurally characterized by hydroxyl groups at the 2-, 4-, and 6-positions of the benzene ring and a carboxylic acid group at position 1, which is neutralized by sodium. This compound is involved in fungal catabolic pathways for gallate and related aromatic compounds and serves as an intermediate in quercetin degradation in some microorganisms . Its sodium salt form enhances solubility in aqueous environments, making it suitable for biochemical and pharmaceutical applications.

Properties

CAS No.

5214-30-2

Molecular Formula

C7H5NaO5

Molecular Weight

192.1 g/mol

IUPAC Name

sodium;2,4,6-trihydroxybenzoate

InChI

InChI=1S/C7H6O5.Na/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,8-10H,(H,11,12);/q;+1/p-1

InChI Key

JEBJUZXTDWZHGG-UHFFFAOYSA-M

SMILES

C1=C(C=C(C(=C1O)C(=O)[O-])O)O.[Na+]

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)[O-])O)O.[Na+]

Other CAS No.

5214-30-2

Synonyms

2,4,6-trihydroxybenzoic acid
sodium 2,4,6-trihydroxybenzoate

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2,4,6-Trihydroxybenzoate

  • Structure : Ethyl ester of 2,4,6-trihydroxybenzoic acid.
  • Key Properties :
    • Acts as an agonist for Liver X Receptor (LXR), inducing cholesterol efflux from macrophages without promoting hepatic lipid accumulation .
    • Demonstrated efficacy in reducing atherosclerosis in preclinical models .
  • Applications : Investigated for anti-atherosclerotic therapies due to its selective modulation of LXR pathways .

Methyl 2,4,6-Trihydroxybenzoate

  • Structure : Methyl ester derivative.
  • Key Properties: Exhibits antioxidant, lipid-lowering, and anticancer activities .

2,4,6-Trihydroxybenzoic Acid (Free Acid Form)

  • Structure : Parent compound lacking the sodium counterion.
  • Key Properties: Lower solubility in water compared to its sodium salt. Acts as a competitive inhibitor of human MICAL-1 monooxygenase (MO) with a Ki of 0.1 mM, likely due to its three hydroxyl groups enhancing binding affinity .
  • Applications : Used in enzymatic studies and as a precursor for ester derivatives .

Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate

  • Structure : Sodium salt of a gallic acid derivative with an acetoxy group.
  • Key Properties :
    • Molecular weight: 250.14 g/mol; CAS 1909320-07-5 .
    • High purity (≥95%) and solubility, making it ideal for pharmaceutical and material science research .
  • Applications : Used as a building block for drug synthesis and agrochemical development .

Solubility and Stability

Compound Solubility Stability Notes
Sodium 2,4,6-trihydroxybenzoate High (aqueous) Stable in neutral pH
Ethyl 2,4,6-trihydroxybenzoate Low (organic solvents) Sensitive to hydrolysis
2,4,6-Trihydroxybenzoic acid Moderate (aqueous) Prone to oxidation

Divergent Roles in Microbial Systems

  • This compound :
    • Induces extracellular quercetinase activity in Penicillium olsonii but fails to activate queD expression in Streptomyces sp. FLA, highlighting species-specific regulatory mechanisms .

Industrial and Pharmaceutical Relevance

  • Sodium Salts vs. Esters : Sodium derivatives are preferred in aqueous formulations (e.g., drug delivery), while esters are used in lipid-soluble applications (e.g., topical antioxidants) .
  • 3,4,5-Trihydroxybenzoate Derivatives : Differ in hydroxyl group positioning, leading to distinct bioactivities (e.g., gallic acid derivatives vs. 2,4,6-trihydroxybenzoates) .

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